molecular formula C7H11N3OS B13305722 (3R)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide

(3R)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide

Cat. No.: B13305722
M. Wt: 185.25 g/mol
InChI Key: PUCXFWMAGDJOSV-RXMQYKEDSA-N
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Description

(3R)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide is a compound that features an amino group attached to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a precursor molecule containing sulfur and nitrogen atoms under acidic or basic conditions to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiazole ring.

Scientific Research Applications

(3R)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide: shares structural similarities with other thiazole-containing compounds, such as thiamine (vitamin B1) and certain antibiotics like penicillins.

    Thiamine: Contains a thiazole ring and is essential for carbohydrate metabolism.

    Penicillins: Feature a thiazolidine ring fused to a beta-lactam ring and are widely used as antibiotics.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the amino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

IUPAC Name

(3R)-3-amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide

InChI

InChI=1S/C7H11N3OS/c1-4-10-3-6(12-4)5(8)2-7(9)11/h3,5H,2,8H2,1H3,(H2,9,11)/t5-/m1/s1

InChI Key

PUCXFWMAGDJOSV-RXMQYKEDSA-N

Isomeric SMILES

CC1=NC=C(S1)[C@@H](CC(=O)N)N

Canonical SMILES

CC1=NC=C(S1)C(CC(=O)N)N

Origin of Product

United States

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